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A Comparative Guide to the Kinase Inhibitor
GSK583
Audience: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of GSK583's performance against other

benchmark kinase inhibitors, supported by experimental data. It details the methodologies for

key experiments and visualizes critical pathways and workflows to offer a comprehensive

overview for research and drug development professionals.

Introduction to GSK583
GSK583 is a highly potent and selective, orally active inhibitor of Receptor-Interacting Protein

Kinase 2 (RIPK2).[1] RIPK2 is a crucial component of the innate immune system, mediating

downstream signaling after activation of the pattern recognition receptors NOD1 and NOD2,

which leads to the production of inflammatory cytokines.[2] While GSK583 has demonstrated

excellent kinase selectivity and effectiveness in blocking inflammatory responses in cellular and

ex vivo human disease models, its development as a clinical candidate was halted due to off-

target effects on the hERG ion channel and CYP3A4 metabolism.[3][4][5][6] Nevertheless, it

remains a valuable tool compound for preclinical research to probe the function of RIPK2.[2][5]
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The following tables summarize the inhibitory activity of GSK583 and other relevant kinase

inhibitors.

Table 1: Activity Profile of GSK583 and Comparators Against RIPK2
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Compound Type Target
IC50
(Biochemic
al Assay)

IC50 (Cell-
Based
Assay)

Notes

GSK583 Type I
Human

RIPK2

5 nM[1][3][7]

[8]

8 nM (TNFα,

Monocytes)

[1][3]

Potent and

selective but

with

hERG/CYP3

A4 off-

targets.[3][4]

Rat RIPK2 2 nM[7]

237 nM

(TNFα,

Human

Whole Blood)

[1]

RIPK3

16 nM

(Binding)[3]

[8]

No functional

inhibition[3][7]

GSK2983559 Type I RIPK2 1 nM[5]

10 nM

(Human

Whole Blood)

[5]

Optimized

successor to

GSK583 with

reduced

hERG activity

(14 µM).[4][5]

Ponatinib Type II RIPK2
Potent

Inhibition

Effective

cellular

inhibition

A multi-

kinase

inhibitor that

targets the

inactive

"DFG-out"

conformation

of RIPK2.[4]

WEHI-345 Type I RIPK2 34 nM[9] 80.3 nM

(TNFα,

Raw264.7)[9]

Displays >10-

fold lower

cellular
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potency

compared to

biochemical

activity.[10]

CSLP37 Type I RIPK2 16 nM[4]
26 nM (NOD

Signaling)[4]

Developed

from a 3,5-

diphenyl-2-

aminopyridin

e scaffold.[4]

Gefitinib Type I RIPK2
Potent

Inhibition

Effective

cellular

inhibition

An EGFR

inhibitor that

also acts as

an ATP-

competitive

inhibitor of

RIPK2.[4]

Table 2: Selectivity Profile Against Other Kinases

This table provides context for GSK583's selectivity by comparing it to inhibitors targeting

LRRK2, another kinase involved in inflammatory and neurodegenerative diseases.
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Compound Primary Target
IC50 on Primary
Target

Key Off-Targets /
Selectivity Notes

GSK583 RIPK2 5 nM

Excellent selectivity

across a panel of 300

kinases at 1 µM.[1][7]

Some minor inhibition

of BRK and Aurora A

noted.[7]

PF-06447475 LRRK2 (WT) 3 nM

A highly selective,

brain-penetrant

LRRK2 inhibitor.[11]

[12]

CZC-25146 LRRK2 (WT) 4.76 nM

Profiled against 185

kinases and found to

inhibit only five.[11]

[12]

Staurosporine Pan-Kinase
2 nM (LRRK2 WT)[11]

[13]

A non-selective

inhibitor, targeting a

large number of

kinases by competing

with ATP.[11][13]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Biochemical Kinase Inhibition Assay (Fluorescence
Polarization)
This assay quantifies the ability of a compound to displace a fluorescently labeled ligand from

the kinase active site, providing a measure of binding affinity (IC50).

Principle: The assay measures the change in polarization of fluorescent light. A small,

fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization. When
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bound to the larger kinase enzyme, its tumbling slows, increasing the polarization. An

inhibitor that competes for the same binding site will displace the fluorescent ligand, causing

a decrease in polarization.

Materials:

Recombinant human RIPK2 enzyme.

Fluorescently labeled tracer ligand (competitive with the inhibitor).

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM

CHAPS.[1][8]

Test compounds (e.g., GSK583) dissolved in 100% DMSO.

Multiwell plates (e.g., 384-well).

Procedure:

Test compounds are serially diluted in DMSO and 100 nL is dispensed into the wells of the

assay plate.[1][8]

5 µL of RIPK2 enzyme solution (at twice the final assay concentration) is added to each

well and incubated for 10 minutes at room temperature to allow the inhibitor to bind to the

enzyme.[1][8]

5 µL of the fluorescent ligand solution (at twice the final assay concentration) is added to

initiate the displacement reaction. The plate is incubated for at least 10 minutes.[1][8]

The fluorescence polarization of each well is measured using a suitable plate reader.

Data is normalized using controls (no inhibitor for maximum polarization, no enzyme for

minimum polarization). IC50 values are calculated by fitting the concentration-response

data to a four-parameter logistic equation.[8]

Cell-Based NOD2 Signaling Assay (Cytokine Release)
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This assay measures the functional consequence of RIPK2 inhibition in a cellular context by

quantifying the suppression of inflammatory cytokine release.

Principle: Activation of the NOD2 receptor in immune cells (like monocytes) by its ligand,

muramyl dipeptide (MDP), triggers a RIPK2-dependent signaling cascade that results in the

production and secretion of cytokines such as TNFα. A functional RIPK2 inhibitor will block

this pathway and reduce cytokine levels.

Cell Line: Primary human monocytes or a cell line engineered to express NOD2 (e.g.,

HEK293-NOD2).[3][14]

Materials:

Primary human monocytes.

Muramyl Dipeptide (MDP) to stimulate NOD2.

Test compounds (e.g., GSK583).

Culture medium.

Immunoassay kit (e.g., ELISA) for TNFα or IL-8.

Procedure:

Monocytes are seeded in multiwell plates and allowed to adhere.

Cells are pre-treated with various concentrations of the test inhibitor (or vehicle control) for

30 minutes.[3][8]

Cells are then stimulated with MDP for 6 hours to induce cytokine production.[3][8]

After incubation, the cell culture supernatant is collected.

The concentration of the secreted cytokine (e.g., TNFα) in the supernatant is measured

using an immunoassay according to the manufacturer's protocol.[3][8]
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The percent inhibition for each inhibitor concentration is calculated relative to the MDP-

stimulated vehicle control. IC50 values are determined from the resulting dose-response

curve.

Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams were generated using Graphviz to illustrate key concepts.
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Caption: NOD2 signaling pathway leading to inflammation and the inhibitory action of GSK583
on RIPK2.
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Step 1: Biochemical Assay

Determine Biochemical Potency (IC50)
e.g., Fluorescence Polarization

Step 2: Cell-Based Assay

Determine Cellular Potency & Function
e.g., MDP-Stimulated Cytokine Release

Step 3: Selectivity Profiling

Assess Off-Target Effects
e.g., Broad Kinase Panel Screen (300+ kinases)

Lead Candidate

Click to download full resolution via product page

Caption: Standard experimental workflow for characterizing a novel kinase inhibitor like

GSK583.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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